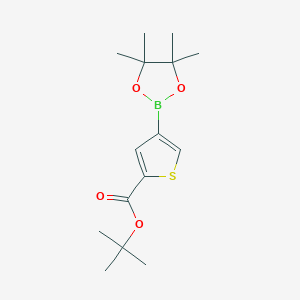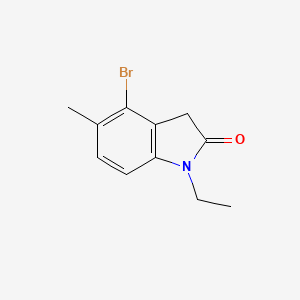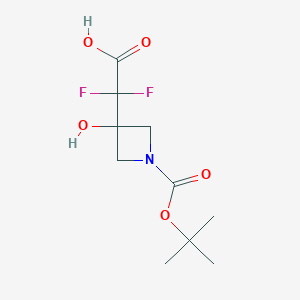
1-(Bromomethyl)-1-hexylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-hexylcyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a bromomethyl group and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-hexylcyclobutane typically involves the bromination of 1-methyl-1-hexylcyclobutane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-hexylcyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-hexylcyclobutane, 1-(Cyanomethyl)-1-hexylcyclobutane.
Elimination: 1-Hexylcyclobutene.
Oxidation: 1-(Hydroxymethyl)-1-hexylcyclobutanol, 1-(Carboxymethyl)-1-hexylcyclobutane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-hexylcyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
- 1-(Chloromethyl)-1-hexylcyclobutane
- 1-(Iodomethyl)-1-hexylcyclobutane
- 1-(Bromomethyl)-1-pentylcyclobutane
Uniqueness: 1-(Bromomethyl)-1-hexylcyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The hexyl chain also influences its physical and chemical properties, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-hexylcyclobutane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3 |
Clé InChI |
HKNNWBWFIJGIHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)



![2-({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid](/img/structure/B13647351.png)



![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)


![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)
